Thujane

Vue d'ensemble

Description

Thujane is a bicyclic monoterpene ketone, primarily found in the essential oils of various plants such as Artemisia absinthium, Salvia officinalis, Tanacetum vulgare, and Thuja occidentalis . It exists in two diastereomeric forms: α-thujone and β-thujone . This compound is known for its neurotoxic effects, particularly its interaction with the GABA-gated chloride channel .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thujane can be synthesized from (+)-sabinene through a three-step pathway. The first step involves the oxidation of (+)-sabinene to an isomer of (+)-sabinol by a cytochrome P450 enzyme. This is followed by the conversion to (+)-sabinone via a dehydrogenase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants like Artemisia absinthium and Salvia officinalis. The essential oils are then subjected to fractional distillation to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Thujane undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can undergo substitution reactions with halogens like chlorine or bromine under UV light.

Major Products:

Oxidation: Oxidation of this compound typically yields thujone.

Reduction: Reduction of this compound can produce thujanol.

Substitution: Halogenation of this compound results in halothis compound.

Applications De Recherche Scientifique

Thujane has a wide range of applications in scientific research:

Mécanisme D'action

Thujane exerts its effects primarily through its interaction with the GABA-gated chloride channel. α-Thujone acts as a modulator of this channel, being roughly two to three times as potent as the β isomer . This interaction leads to the inhibition of the GABA receptor, resulting in neurotoxic effects . Additionally, this compound has been shown to enhance the proliferation of CD3AK cells and cytotoxicity to colon cancer cell lines .

Comparaison Avec Des Composés Similaires

Sabinene: A precursor in the biosynthesis of thujane.

Thujone: The oxidized form of this compound.

Thujanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its dual diastereomeric forms, α-thujone and β-thujone, which exhibit different potencies and biological activities . Its ability to modulate the GABA-gated chloride channel sets it apart from other similar compounds .

Activité Biologique

Thujane, a monoterpene compound, is structurally related to thujone and is primarily derived from various plant sources. This article delves into the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

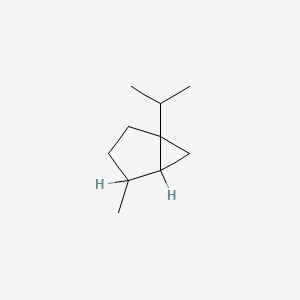

This compound is a bicyclic monoterpene with the molecular formula C_{10}H_{16}. It is characterized by its unique structure that contributes to its biological activity. The compound can exist in different stereoisomeric forms, which may influence its biological effects.

Pharmacological Activities

1. Neurotoxicity and GABA Modulation

Research has shown that α-thujone, a related compound, exhibits neurotoxic effects by modulating the GABA_A receptor. This mechanism may also extend to this compound, suggesting potential neuroactive properties. α-Thujone acts as a competitive inhibitor at GABA receptors, leading to convulsant activity under certain conditions .

2. Antinociceptive Properties

This compound has been investigated for its potential antinociceptive (pain-relieving) effects. In animal models, compounds related to this compound have demonstrated significant pain relief, indicating that this compound itself may possess similar properties .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported that essential oils containing this compound show effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Interaction : Similar to α-thujone, this compound may interact with GABA receptors, influencing neurotransmission and potentially leading to sedative effects.

- Antimicrobial Action : this compound's ability to disrupt microbial membranes suggests a direct action against pathogens, making it a candidate for further research in antimicrobial therapies.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of essential oils containing this compound found that these oils significantly inhibited the growth of E. coli and S. aureus. The study utilized disk diffusion methods to assess the effectiveness, revealing a clear zone of inhibition around treated areas .

Propriétés

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTNBVHDRFKLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275769, DTXSID40963741 | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-12-5, 11052-97-4 | |

| Record name | Thujane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thujane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.